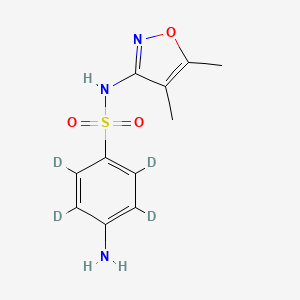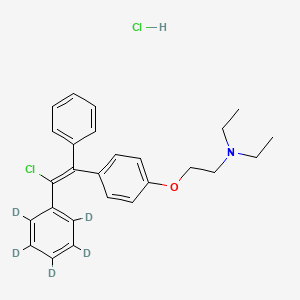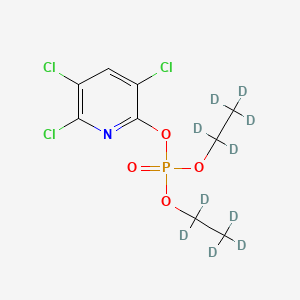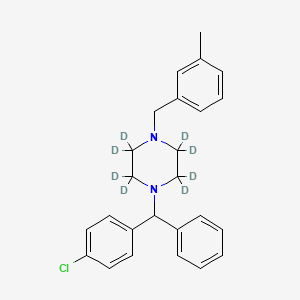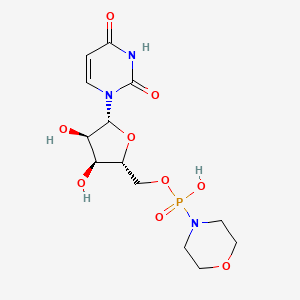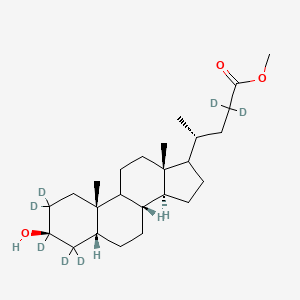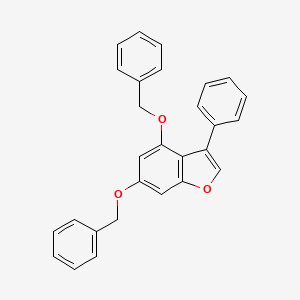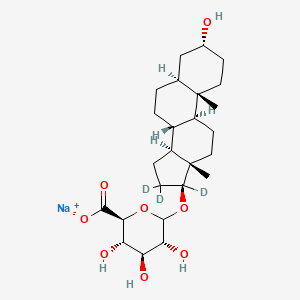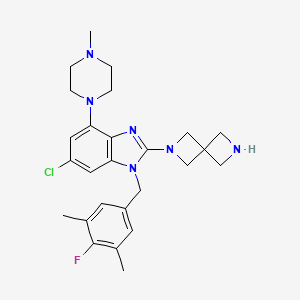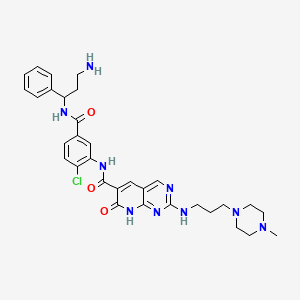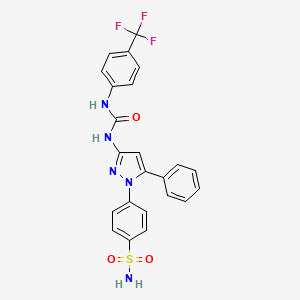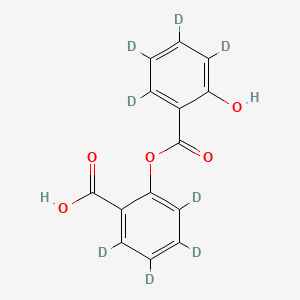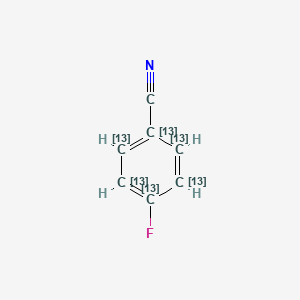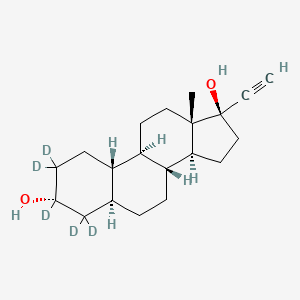
3|A,5|A-Tetrahydronorethisterone-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3α,5α-Tetrahydronorethisterone-d5 is a deuterated analog of tetrahydronorethisterone, a synthetic steroid hormone. This compound is primarily used in scientific research to study hormonal interactions and drug development. The deuterium labeling helps in tracing and understanding the metabolic pathways of the parent compound, norethisterone.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3α,5α-Tetrahydronorethisterone-d5 involves the hydrogenation of norethisterone in the presence of deuterium gas. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature to ensure the incorporation of deuterium atoms into the steroid structure.
Industrial Production Methods: Industrial production of 3α,5α-Tetrahydronorethisterone-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the reaction conditions and ensure consistent product quality. The final product is purified using chromatographic techniques to achieve the desired purity and isotopic labeling.
Types of Reactions:
Oxidation: 3α,5α-Tetrahydronorethisterone-d5 can undergo oxidation reactions to form various hydroxylated metabolites. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenation reactions can introduce halogen atoms into the steroid structure. Reagents like bromine (Br₂) or iodine (I₂) are commonly used for such reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Bromine (Br₂) in carbon tetrachloride (CCl₄).
Major Products:
Oxidation: Hydroxylated metabolites.
Reduction: Dihydro derivatives.
Substitution: Halogenated steroids.
科学研究应用
3α,5α-Tetrahydronorethisterone-d5 is widely used in scientific research due to its deuterium labeling, which allows for detailed metabolic studies. Its applications include:
Chemistry: Used as a tracer in studying the metabolic pathways of steroid hormones.
Biology: Helps in understanding the interaction of steroid hormones with their receptors.
Medicine: Aids in the development of new steroid-based drugs by providing insights into their metabolism and action.
Industry: Used in the production of labeled compounds for pharmaceutical research and development.
作用机制
The mechanism of action of 3α,5α-Tetrahydronorethisterone-d5 involves its interaction with steroid hormone receptors. The deuterium labeling does not significantly alter its biological activity but allows for precise tracking of its metabolic fate. The compound binds to progesterone receptors, mimicking the action of natural progesterone and influencing gene expression and cellular functions.
相似化合物的比较
- 3β,5α-Tetrahydronorethisterone-d5
- 3α,5β-Tetrahydronorethisterone-d5
Comparison: 3α,5α-Tetrahydronorethisterone-d5 is unique due to its specific deuterium labeling at the 3α and 5α positions. This labeling provides distinct advantages in metabolic studies, allowing for more accurate tracing of the compound’s fate in biological systems. Compared to its isomers, 3α,5α-Tetrahydronorethisterone-d5 may exhibit different metabolic pathways and interactions with receptors, making it a valuable tool in research.
属性
分子式 |
C20H30O2 |
|---|---|
分子量 |
307.5 g/mol |
IUPAC 名称 |
(3R,5S,8R,9R,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-17-ethynyl-13-methyl-1,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H30O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,13-18,21-22H,4-12H2,2H3/t13-,14+,15-,16+,17+,18-,19-,20-/m0/s1/i5D2,12D2,14D |
InChI 键 |
DPDZKJQFRFZZCW-UJWPXHSKSA-N |
手性 SMILES |
[2H][C@]1(C(C[C@@H]2[C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C1([2H])[2H])CC[C@]4(C#C)O)C)([2H])[2H])O |
规范 SMILES |
CC12CCC3C4CCC(CC4CCC3C1CCC2(C#C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



